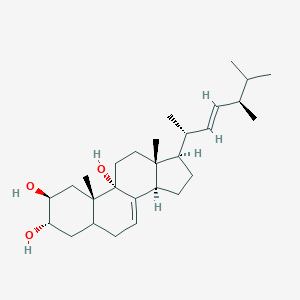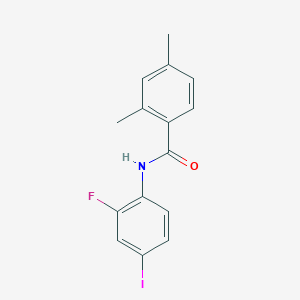
Ergosta-7,22-diene-2,3,9-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ergosta-7,22-diene-2,3,9-triol (EDT) is a natural compound derived from mushrooms, especially those from the genus Pleurotus. EDT has gained significant attention in recent years due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects, among others.
Mécanisme D'action
The mechanism of action of Ergosta-7,22-diene-2,3,9-triol is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. This compound has also been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound also inhibits the expression of certain genes involved in the inflammatory response. In addition, this compound has been shown to induce apoptosis in cancer cells and reduce cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Ergosta-7,22-diene-2,3,9-triol has several advantages for lab experiments. It is a natural compound that can be easily synthesized from ergosterol. This compound is also relatively stable and can be stored for long periods. However, this compound has some limitations for lab experiments. Its low yield from ergosterol makes it expensive to produce in large quantities. In addition, this compound has low water solubility, which can limit its bioavailability.
Orientations Futures
Ergosta-7,22-diene-2,3,9-triol research has several future directions. One potential direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anti-cancer agent, either alone or in combination with other drugs. Furthermore, this compound could be investigated for its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the development of more efficient synthesis methods and formulations could increase the bioavailability and reduce the cost of this compound.
Conclusion:
This compound is a promising compound for scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-cancer, and anti-diabetic effects have been demonstrated in various studies. The mechanism of action of this compound is not fully understood, but it is believed to modulate various signaling pathways and inhibit the activity of certain enzymes. This compound has several advantages for lab experiments, but also has some limitations. The future directions of this compound research include investigating its potential as a treatment for inflammatory diseases, cancer, and neurodegenerative diseases, as well as developing more efficient synthesis methods and formulations.
Méthodes De Synthèse
Ergosta-7,22-diene-2,3,9-triol can be synthesized from ergosterol, a sterol found in fungi. The synthesis involves several steps, including epoxidation, hydrolysis, and reduction. The yield of this compound from ergosterol is around 10-15%, which makes it a relatively low-yield process.
Applications De Recherche Scientifique
Ergosta-7,22-diene-2,3,9-triol has been extensively studied for its potential therapeutic properties. Its anti-inflammatory and anti-cancer effects have been demonstrated in various in vitro and in vivo studies. This compound has also been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels. In addition, this compound has been investigated for its neuroprotective, anti-oxidant, and anti-microbial properties.
Propriétés
Numéro CAS |
138329-21-2 |
|---|---|
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
(2S,3S,9S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-2,3,9-triol |
InChI |
InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)21-11-12-22-23-10-9-20-15-24(29)25(30)16-27(20,6)28(23,31)14-13-26(21,22)5/h7-8,10,17-22,24-25,29-31H,9,11-16H2,1-6H3/b8-7+/t18-,19+,20?,21+,22-,24-,25-,26+,27-,28+/m0/s1 |
Clé InChI |
RVWGLBNUTMYAOL-DUYJRRCNSA-N |
SMILES isomérique |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3(C2=CCC4[C@@]3(C[C@@H]([C@H](C4)O)O)C)O)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CCC4C3(CC(C(C4)O)O)C)O)C |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CCC4C3(CC(C(C4)O)O)C)O)C |
Synonymes |
ERGDTL ergosta-7,22-diene-2,3,9-triol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)



![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)

![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)


